Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-
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Overview
Description
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-, also known as a phenoxyacetic acid derivative, is an organic compound that belongs to the class of phenoxy acids. These compounds are characterized by the presence of a phenoxy group attached to an acetic acid moiety. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Mechanism of Action
Mode of Action
It’s known that similar compounds can act as agonists or antagonists for specific receptors, or they may inhibit or enhance the activity of certain enzymes .
Biochemical Pathways
Similar compounds often affect pathways related to the targets they interact with, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-methyl-2-propan-2-ylphenoxy)acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- typically involves the reaction of 4-methyl-2-(1-methylethyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the chloroacetic acid, resulting in the formation of the phenoxyacetic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments, such as inert atmospheres and specific temperature ranges, are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .
Scientific Research Applications
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
4-Chloro-2-methylphenoxyacetic acid (MCPB): Used as a proherbicide that converts to MCPA in plants.
Uniqueness
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methyl-2-propan-2-ylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-9(3)4-5-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXPHEPHXVISFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408213 |
Source
|
Record name | Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105401-90-9 |
Source
|
Record name | Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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